Homosalate

Description

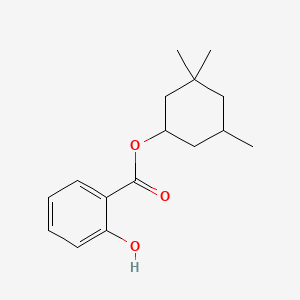

Structure

3D Structure

Properties

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSJONWNBBTCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026241 | |

| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

322 to 329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

118-56-9 | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Homosalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homosalate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homosalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homosalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homosalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homosalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V06SV4M95S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Homosalate's Mechanism of Action as a UVB Absorber: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homosalate (B147027) (HMS), a prevalent organic ultraviolet (UV) filter in commercial sunscreens, provides protection primarily within the UVB spectrum (295-315 nm).[1] Its efficacy lies in a sophisticated and highly efficient photoprotective mechanism. Upon absorption of UVB radiation, the enol tautomer of this compound undergoes an ultrafast excited-state intramolecular proton transfer (ESIPT) to form a keto tautomer.[2] This process facilitates the rapid, non-radiative dissipation of the absorbed energy as heat, allowing the molecule to return to its ground state and repeat the cycle. This technical guide delineates the core mechanism of action of this compound, presents key quantitative photophysical data, details the experimental protocols used for its characterization, and provides visualizations of the principal signaling pathway and experimental workflows.

Core Mechanism of Action: Excited-State Intramolecular Proton Transfer (ESIPT)

The primary mechanism by which this compound protects against UVB radiation is through the absorption of a photon and the subsequent dissipation of that energy through a process called excited-state intramolecular proton transfer (ESIPT).[2][3] This process is exceptionally rapid and efficient, which is a desirable characteristic for a UV filter as it minimizes the lifetime of the excited state and reduces the probability of unwanted photochemical reactions.[2]

The key steps in the ESIPT mechanism for this compound are:

-

UVB Photon Absorption : The this compound molecule, in its stable ground state enol-form, absorbs a UVB photon. This absorption excites the molecule to a higher energy electronic state, specifically the first excited singlet state (S₁).

-

Ultrafast Proton Transfer : In the excited state, the molecule undergoes an extremely fast intramolecular proton transfer from the hydroxyl group to the carbonyl oxygen.[2] This creates an excited-state keto-tautomer.[2] This transfer is a barrierless process, contributing to its high speed.[4]

-

Non-Radiative Decay : The excited keto-tautomer rapidly returns to its ground electronic state (S₀) through non-radiative decay pathways, primarily by dissipating the absorbed energy as heat.[2]

-

Reverse Tautomerization : Once in the ground state, the keto-tautomer quickly reverts to the more stable enol-form, completing the photoprotective cycle.

This cyclic process allows a single this compound molecule to absorb and safely dissipate multiple UVB photons, contributing to its overall efficacy as a sunscreen agent. While ESIPT is the dominant deactivation pathway, other minor pathways such as fluorescence and intersystem crossing to a triplet state also occur, but with much lower quantum yields.[2] Studies have also suggested the presence of a second conformer of this compound that does not undergo ESIPT and has a longer-lived excited state.[2]

Quantitative Data

The photophysical properties of this compound have been characterized using various spectroscopic techniques. The following tables summarize key quantitative data from studies in different environments.

Table 1: Photophysical Properties of this compound

| Parameter | Value | Solvent/Condition |

| UV Absorption Maximum (λmax) | ~306 nm | Acetonitrile, Ethanol, Cyclohexane[2] |

| Fluorescence Quantum Yield (ΦF) | 3.5% | Acetonitrile[2] |

| 4.6% | Ethanol[2] | |

| 11.6% | Cyclohexane[2] | |

| Gas-Phase Fluorescence Lifetime (τ) | 12-20 ns | Photoexcitation at 305–335 nm[2] |

Table 2: Time-Resolved Spectroscopy Data for this compound in Solution

| Time Constant | Acetonitrile (ps) | Ethanol (ps) | Cyclohexane (ps) | Assignment |

| τ1 | < 0.110 | < 0.100 | < 0.090 | Excited-State Intramolecular Proton Transfer (ESIPT) |

| τ2 | 0.46 ± 0.02 | 0.65 ± 0.03 | 1.10 ± 0.04 | Internal Conversion and Vibrational Cooling |

| τ3 | 24.3 ± 0.6 | 32 ± 1 | 18.2 ± 0.4 | Fluorescence |

| τ4 | > 2000 | > 2000 | > 2000 | Intersystem Crossing |

Data sourced from Holt et al. (2020).[2]

Experimental Protocols

The characterization of this compound's photophysical properties relies on a suite of advanced spectroscopic techniques. Below are detailed methodologies for key experiments.

Steady-State UV-Visible Absorption Spectroscopy

-

Objective : To determine the primary UVB absorption wavelength range and the molar extinction coefficient of this compound.

-

Apparatus : A dual-beam UV-Visible spectrophotometer.

-

Reagents and Sample Preparation :

-

This compound standard.

-

Spectroscopic grade solvents (e.g., ethanol, acetonitrile, cyclohexane).

-

Prepare a stock solution of this compound of a known concentration (e.g., 10-3 M).

-

Perform serial dilutions to obtain a range of concentrations (e.g., 10-5 to 10-4 M) for Beer-Lambert law analysis.

-

-

Procedure :

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Fill a pair of matched quartz cuvettes with the chosen solvent to serve as the blank.

-

Perform a baseline correction across the desired wavelength range (e.g., 250-400 nm).

-

Replace the sample cuvette with the most dilute this compound solution and record the absorption spectrum.

-

Repeat the measurement for all prepared concentrations.

-

-

Data Analysis :

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot absorbance at λmax versus concentration.

-

The molar extinction coefficient (ε) can be determined from the slope of the resulting line according to the Beer-Lambert law.

-

Time-Resolved Transient Absorption Spectroscopy (TAS)

-

Objective : To investigate the dynamics of the excited states of this compound on ultrafast timescales, including the rate of ESIPT and subsequent relaxation processes.

-

Apparatus : A femtosecond pump-probe transient absorption spectrometer. This typically consists of a Ti:Sapphire laser and optical parametric amplifier (OPA) to generate pump and probe pulses, a delay stage, and a detector (e.g., CCD).[5]

-

Sample Preparation :

-

Procedure :

-

The laser output is split into two beams: the pump and the probe.

-

The pump beam is tuned to the absorption maximum of this compound (e.g., ~306-309 nm) to excite the molecules.[4]

-

The probe beam is converted into a white-light continuum to monitor changes in absorption across a broad spectral range.

-

The pump pulse excites the sample, and the probe pulse arrives at the sample at a variable time delay, controlled by a mechanical delay stage.

-

The change in absorbance of the probe beam is measured as a function of both wavelength and time delay.

-

-

Data Analysis :

-

The collected data is represented as a 2D map of change in absorbance (ΔA) versus wavelength and time.

-

Global lifetime analysis is performed on the data matrix to extract the time constants (lifetimes) of the different excited-state processes.

-

Laser-Induced Fluorescence (LIF) Spectroscopy

-

Objective : To measure the fluorescence emission spectrum and lifetime of this compound, providing insights into radiative decay pathways.

-

Apparatus : A tunable laser system for excitation, a sample chamber (for gas-phase studies, this is a vacuum chamber with a molecular beam source), a monochromator to disperse the emitted fluorescence, and a photomultiplier tube (PMT) or CCD for detection.[6]

-

Sample Preparation (Gas-Phase) :

-

This compound is heated to increase its vapor pressure and seeded into a carrier gas (e.g., helium).[2]

-

The gas mixture is expanded into a vacuum chamber through a pulsed valve to create a jet-cooled molecular beam.

-

-

Procedure :

-

The tunable laser is scanned across the absorption band of this compound.

-

The laser excites the this compound molecules to the S₁ state.

-

The resulting fluorescence is collected at a 90-degree angle to the laser beam and focused into a monochromator.

-

The dispersed fluorescence is detected by the PMT or CCD.

-

For lifetime measurements, a pulsed laser is used for excitation, and the decay of the fluorescence intensity over time is recorded.

-

-

Data Analysis :

-

An excitation spectrum is generated by plotting the total fluorescence intensity as a function of the excitation wavelength.

-

An emission spectrum is obtained by fixing the excitation wavelength and scanning the monochromator.

-

Fluorescence lifetimes are determined by fitting the decay curves to an exponential function.

-

Photostability Testing

-

Objective : To evaluate the stability of this compound upon prolonged exposure to UV radiation.

-

Apparatus : A solar simulator or a lamp that complies with ICH Q1B guidelines, providing controlled UVA and visible light output.[7] A UV-Visible spectrophotometer for analysis.

-

Sample Preparation :

-

Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

-

Prepare a control sample that is protected from light (e.g., wrapped in aluminum foil).[7]

-

-

Procedure :

-

Measure the initial UV-Vis absorption spectrum of the this compound solution.

-

Expose the sample to a controlled dose of UV radiation from the light source. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[7]

-

Keep the control sample at the same temperature but in the dark.

-

At specified time intervals, withdraw aliquots of the exposed and control samples and measure their UV-Vis absorption spectra.

-

-

Analysis :

-

Compare the absorption spectra of the exposed sample over time to the initial spectrum and the control sample.

-

A decrease in the absorbance at λmax indicates photodegradation.

-

The percentage of degradation can be quantified by the change in absorbance.

-

Visualizations

Signaling Pathway of this compound's Photoprotective Mechanism

Caption: The photoprotective cycle of this compound initiated by UVB absorption.

Experimental Workflow for Time-Resolved Transient Absorption Spectroscopy

Caption: A typical workflow for a pump-probe transient absorption spectroscopy experiment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Insights into the photoprotection mechanism of the UV filter this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Chemical Dynamics: Laser Induced Fluorescence Method [dynamics.eps.hw.ac.uk]

- 7. ema.europa.eu [ema.europa.eu]

Physicochemical Properties of Homosalate: A Technical Guide for Formulation Scientists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027), an organic compound belonging to the salicylate (B1505791) class of chemicals, is a widely utilized UVB filter in sunscreen and other personal care products.[1] Its primary function is to absorb ultraviolet B (UVB) radiation in the wavelength range of 295 to 315 nm, thereby protecting the skin from the deleterious effects of sun exposure, including sunburn and an increased risk of skin cancer.[1] Beyond its role as a UV absorber, this compound's physicochemical properties significantly influence the formulation's stability, efficacy, and aesthetic characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and detailed experimental methodologies to aid researchers and formulation scientists in the development of effective and stable sun care products.

Core Physicochemical Properties

A comprehensive understanding of this compound's physicochemical properties is paramount for successful formulation development. These properties dictate its solubility in various cosmetic ingredients, its stability within a formulation, and its overall performance as a UV filter.

Identification and Chemical Structure

| Property | Value | Reference |

| IUPAC Name | 3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate | |

| CAS Number | 118-56-9 | |

| Molecular Formula | C16H22O3 | |

| Molecular Weight | 262.34 g/mol |

This compound is synthesized via the Fischer-Speier esterification of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol (B90689).[1]

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow, viscous liquid | |

| Odor | Faint, characteristic | |

| Density | 1.05 g/cm³ at 20°C | |

| Boiling Point | 181-185 °C | |

| Melting Point | < -20 °C | |

| Viscosity | Data not readily available; expected to be viscous | |

| pKa | ~8.1 (predicted) | [2] |

| LogP (Octanol/Water) | 5.94 | [2] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble (<0.1 g/100 mL at 26°C) | |

| Ethanol | Miscible | |

| Common Emollients | Miscible | |

| DMSO | Soluble | |

| Chloroform | Slightly soluble |

UV Absorption Characteristics

| Property | Value | Reference |

| UV Absorption Range | 295 - 315 nm (UVB) | [1] |

| λmax (in Ethanol) | 306 nm | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are crucial for quality control and formulation optimization.

Synthesis: Fischer-Speier Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of salicylic acid with 3,3,5-trimethylcyclohexanol.

Caption: Fischer-Speier esterification of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, 3,3,5-trimethylcyclohexanol (in slight excess), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent like toluene.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product side.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[4][5]

Density Determination (ASTM D4052)

The density of this compound, a viscous liquid, can be accurately determined using a digital density meter.[6][7][8][9][10]

Caption: Workflow for density measurement of this compound.

Methodology:

-

Apparatus: A digital density meter compliant with ASTM D4052.

-

Calibration: Calibrate the instrument with dry air and deionized water at the desired temperature (e.g., 20°C).

-

Sample Preparation: Ensure the this compound sample is free of air bubbles.

-

Measurement: Inject approximately 1-2 mL of the this compound sample into the oscillating U-tube of the density meter.

-

Data Acquisition: The instrument measures the change in the oscillation period of the U-tube caused by the sample.

-

Calculation: The density is automatically calculated by the instrument based on the measured oscillation period and the calibration data.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity and skin penetration of this compound.[11][12][13][14]

Caption: Shake-flask method for LogP determination.

Methodology:

-

Phase Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4).

-

Sample Preparation: Prepare a stock solution of this compound in the phase in which it is more soluble (n-octanol).

-

Partitioning: Add a known volume of the this compound stock solution to a separatory funnel containing known volumes of both n-octanol and water.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 24 hours) to allow for complete partitioning.

-

Phase Separation: Allow the phases to separate completely.

-

Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

-

Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

UV-Visible Spectroscopy

The UV absorption spectrum of this compound is fundamental to its function as a sunscreen agent.[3][16][17]

Methodology:

-

Instrumentation: A calibrated UV-Visible spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol). A typical concentration is around 10 µg/mL.[18]

-

Blank Measurement: Record the absorbance of the solvent alone as a baseline.

-

Sample Measurement: Record the absorbance of the this compound solution from 200 nm to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the absorbance range.

Viscosity Measurement

The viscosity of this compound is an important factor for the sensory properties and spreadability of a formulation.

Methodology using an Ostwald Viscometer: [19][20][21][22][23]

-

Apparatus: An Ostwald viscometer and a constant temperature water bath.

-

Calibration: Determine the viscometer constant (K) using a liquid of known viscosity and density (e.g., water) at a specific temperature.

-

Sample Loading: Introduce a precise volume of this compound into the viscometer.

-

Equilibration: Allow the viscometer to equilibrate in the constant temperature water bath.

-

Flow Time Measurement: Measure the time it takes for the liquid to flow between two marked points on the viscometer.

-

Calculation: Calculate the kinematic viscosity (ν) using the formula ν = K * t, where t is the flow time. The dynamic viscosity (η) can be calculated if the density (ρ) is known (η = ν * ρ).

Photostability Testing

Assessing the photostability of this compound is crucial to ensure it maintains its protective efficacy upon exposure to UV radiation.[2][24][25]

Caption: General workflow for photostability testing.

Methodology:

-

Sample Preparation: Apply a thin, uniform film of this compound or a formulation containing this compound onto a suitable substrate (e.g., quartz plates or PMMA plates).

-

Initial Analysis: Measure the initial UV absorbance spectrum of the sample.

-

Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator.

-

Post-Irradiation Analysis: Measure the UV absorbance spectrum of the sample after irradiation.

-

Evaluation: Compare the pre- and post-irradiation spectra to determine any changes in absorbance, which indicates photodegradation. The percentage of degradation can be quantified by monitoring the change in absorbance at the λmax.

Formulation Implications

The physicochemical properties of this compound directly impact its application in sunscreen formulations:

-

Solubility and Solvent Properties: this compound's excellent solubility in many cosmetic oils and its ability to dissolve other solid UV filters, such as avobenzone, make it a valuable formulation aid.[1] This property helps to prevent the crystallization of other filters, thereby improving the stability and efficacy of the final product.

-

UVB Protection: With a peak absorption at 306 nm, this compound is an effective UVB absorber.[1] However, it offers limited UVA protection, necessitating its combination with other UV filters to achieve broad-spectrum coverage.

-

Emollience and Aesthetics: As an oil-soluble liquid, this compound contributes to the emollience of a formulation, resulting in a pleasant, non-greasy skin feel.

-

Stability: While generally considered stable, this compound can exhibit some degree of photodegradation.[1] Its photostability can be influenced by the presence of other ingredients in the formulation. Therefore, photostability testing of the final formulation is recommended.

Conclusion

This compound is a multifaceted ingredient in sun care formulations, acting as both a primary UVB absorber and a valuable formulation aid. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for formulators to develop stable, effective, and aesthetically pleasing sunscreen products. The provided experimental protocols offer a framework for the accurate assessment of these properties, ensuring product quality and performance. As with any cosmetic ingredient, it is crucial for formulators to adhere to regional regulatory guidelines regarding the maximum allowable concentration of this compound in finished products.[26]

References

- 1. This compound in Personal Care Products - Periodical [periodical.knowde.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN105541634A - Synthetic method of this compound - Google Patents [patents.google.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. ASTM D4052 - eralytics [eralytics.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. scribd.com [scribd.com]

- 9. data.ntsb.gov [data.ntsb.gov]

- 10. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. researchgate.net [researchgate.net]

- 17. Insights into the photoprotection mechanism of the UV filter this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02610G [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Determination of Viscosity by Using Ostwald-type, Suspended-level and Rotating Viscometer | Pharmaguideline [pharmaguideline.com]

- 20. phys.chem.elte.hu [phys.chem.elte.hu]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. Determination of viscosity of liquid using Ostwald’s viscometer [pharmacyinfoline.com]

- 23. m.youtube.com [m.youtube.com]

- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 25. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 26. health.ec.europa.eu [health.ec.europa.eu]

An In-depth Technical Guide to the Synthesis and Purification of Homosalate

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for homosalate (B147027) (3,3,5-Trimethylcyclohexyl 2-hydroxybenzoate), a widely used UVB filter in sunscreen and personal care products. The document details experimental protocols, summarizes quantitative data, and visualizes key chemical pathways and workflows.

Introduction to this compound

This compound, CAS No. 118-56-9, is an organic compound belonging to the salicylate (B1505791) class of chemicals. It is an ester formed from salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol (B90689).[1][2] Its primary function in cosmetic formulations is as a chemical UV filter, absorbing short-wave UVB rays in the 295 nm to 315 nm range, thereby protecting the skin from sun damage.[1] The molecule consists of a salicylic acid chromophore, which absorbs UV radiation, and a hydrophobic 3,3,5-trimethylcyclohexyl group, which imparts oil solubility and prevents the compound from dissolving in water.[1][3]

Synthesis of 3,3,5-Trimethylcyclohexanol (Precursor)

The industrial synthesis of this compound often begins with the production of its key precursor, 3,3,5-trimethylcyclohexanol, from isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one).[1] This process involves hydrogenation followed by an epimerization step to enrich the desired cis-isomer, which is crucial for the properties of the final this compound product.[4]

Overall Synthesis Workflow

The overall manufacturing process can be visualized as a two-stage synthesis followed by purification.

Experimental Protocol: Hydrogenation and Epimerization of Isophorone

A patented method describes the synthesis of 3,3,5-trimethylcyclohexanol with a high cis-isomer ratio.[4]

-

Hydrogenation: Isophorone is charged into a reactor with a hydrogenation catalyst (e.g., Ruthenium on Carbon, Ru/C). The reaction is carried out under hydrogen pressure (e.g., 0.6 – 1.2 MPa) at a controlled temperature (e.g., 70 – 110 °C) until hydrogen uptake ceases.[4] This initial step produces a mixture of cis- and trans-isomers of 3,3,5-trimethylcyclohexanol, often in a nearly 1:1 ratio.[4]

-

Epimerization: To increase the proportion of the desired cis-isomer, the reaction conditions are adjusted without isolating the product. The temperature is raised to 130 – 160 °C and the hydrogen pressure is increased to 1.0 – 1.8 MPa.[4] The mixture is held under these conditions for 4 to 7 hours. This process shifts the equilibrium to favor the formation of the cis-isomer.[4]

-

Isolation: After the epimerization is complete, the reaction mixture is cooled (e.g., to 60-70 °C), and the solid catalyst is removed by filtration. The resulting liquid is purified 3,3,5-trimethylcyclohexanol, ready for the subsequent esterification step.[4]

This compound Synthesis Methods

There are three primary routes for the synthesis of this compound, each with distinct advantages regarding reaction conditions, catalyst choice, and byproducts.

Method A: Fischer-Speier Esterification

This is the classic and most frequently cited method for this compound synthesis.[1][3] It involves the direct acid-catalyzed reaction between salicylic acid and 3,3,5-trimethylcyclohexanol.[5][6]

-

Reaction Setup: Salicylic acid and an excess of 3,3,5-trimethylcyclohexanol are combined in a reactor. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Esterification: The mixture is heated to reflux (typically 60-110 °C) for several hours (1-10 hours).[5] To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often using a Dean-Stark apparatus.[5][7]

-

Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent. The organic phase is washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted salicylic acid, followed by washing with brine.[7]

-

Purification: The final product is purified by vacuum distillation.[8]

Method B: Transesterification

This method involves the reaction of a salicylic acid lower alkyl ester, such as methyl salicylate or ethyl salicylate, with 3,3,5-trimethylcyclohexanol.[8][9] This route often employs basic or organometallic catalysts and avoids the production of water.[4][8]

Based on a patented procedure:[8][10]

-

Reaction Setup: In a 250 mL three-necked flask, charge methyl salicylate (10.0 g), 3,3,5-trimethylcyclohexanol (23.3 g), potassium carbonate (0.50 g) as the catalyst, and tetrabutylammonium (B224687) bromide (0.1 g) as a co-catalyst.[8][10]

-

Transesterification: Heat the reaction mixture to 180 °C and maintain this temperature for 13 hours. The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of methyl salicylate.[10]

-

Purification: Upon completion, the low-boiling byproduct (methanol) and excess reactants are removed, and the crude product is purified via vacuum distillation to yield colorless, liquid this compound.[8][10]

Method C: Acyl Chloride Esterification

This alternative route involves converting salicylic acid into a more reactive intermediate, salicyloyl chloride, which then readily reacts with 3,3,5-trimethylcyclohexanol.

This is a two-step process:

-

Synthesis of Salicyloyl Chloride: Salicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent.[11] The reaction is favorable as the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.[11] The reaction is typically heated to 70-75 °C for 1-2 hours.[11] Excess thionyl chloride and solvent are removed under reduced pressure to yield crude salicyloyl chloride.[11]

-

Esterification: The crude salicyloyl chloride is then reacted with 3,3,5-trimethylcyclohexanol. This reaction is typically fast and may be performed at lower temperatures compared to Fischer esterification. The final product is then purified.

Purification of this compound

Regardless of the synthetic route, the crude this compound must be purified to meet the high standards required for cosmetic applications (typically >99% purity).[8][10] The industrial purification process generally involves several key steps.

General Purification Workflow

Detailed Methodologies

-

Neutralization and Washing: If an acid catalyst was used (Method A), the crude product is first neutralized with a weak base like sodium bicarbonate or sodium hydroxide (B78521) solution.[7] This step is followed by washing with water to remove any resulting salts and water-soluble impurities.

-

Filtration: The mixture is filtered to remove any solid byproducts, catalyst residues, or salts.[8]

-

Vacuum Distillation: This is the most critical step for achieving high purity. Distillation under reduced pressure allows the high-boiling this compound (boiling point ~161-165 °C at 12 mmHg) to be separated from less volatile impurities and unreacted starting materials without thermal degradation.[4][8][12]

Quality Control and Analysis

The purity and identity of the final this compound product are confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice for quantifying this compound and detecting impurities.[10][13][14] For HPLC analysis, a common setup uses a C18 column with a mobile phase of acetonitrile (B52724) and water (with formic acid) and UV detection at 306 nm.[13][15]

Summary of Quantitative Data

The following tables summarize the quantitative data from various synthesis protocols.

Table 1: Synthesis of 3,3,5-Trimethylcyclohexanol from Isophorone [4]

| Parameter | Value |

|---|---|

| Hydrogenation | |

| Catalyst | Ru/C |

| H₂ Pressure | 0.6 – 1.2 MPa |

| Temperature | 70 – 110 °C |

| Epimerization | |

| H₂ Pressure | 1.0 – 1.8 MPa |

| Temperature | 130 – 160 °C |

| Reaction Time | 4 – 7 h |

| Product |

| Cis:Trans Isomer Ratio | > 9:1 |

Table 2: Transesterification Synthesis of this compound [8][10]

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Reactant 1 | Methyl Salicylate (10.0g) | Methyl Salicylate (10.0g) | Methyl Salicylate (10.0g) |

| Reactant 2 | 3,3,5-TMCH (14.0g) | 3,3,5-TMCH (23.3g) | 3,3,5-TMCH (15.0g) |

| Catalyst(s) | K₂CO₃ (5.0g) | K₂CO₃ (0.5g), TBAB (0.1g) | CaO-Al₂O₃ (0.6g) |

| Temperature | 120-130 °C | 180 °C | 150-160 °C |

| Reaction Time | 10 h | 13 h | Overnight |

| Conversion | 85.6% | 97.2% | 95.4% |

| Yield | 70.8% | 81.1% | 89% |

| Purity (GC) | >99% | >99% | Not specified |

TMCH: 3,3,5-trimethylcyclohexanol; TBAB: Tetrabutylammonium bromide

Table 3: this compound Product Specifications [4]

| Parameter | Specification |

|---|---|

| Appearance | Water-white transparent liquid |

| Refractive Index (n_D²⁰) | 1.516 - 1.519 |

| Density (20 °C) | 1.049 - 1.053 g/mL |

| Total Content (GC) | ≥ 99.0% |

| Cis-isomer Content | ≥ 85.0% |

| Trans-isomer Content | ≤ 15.0% |

| Single Impurity (GC) | ≤ 0.1% |

| Total Impurities (GC) | ≤ 0.5% |

Conclusion

The synthesis of high-purity this compound can be achieved through several viable chemical routes, with transesterification and Fischer-Speier esterification being the most common. The choice of method depends on factors such as catalyst cost, reaction conditions, and waste stream management. A crucial preceding step is the stereoselective synthesis of the 3,3,5-trimethylcyclohexanol precursor to ensure the desired isomer ratio in the final product. Rigorous multi-step purification, centered around vacuum distillation, is essential to meet the stringent purity requirements for its use in cosmetic and pharmaceutical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H22O3 | CID 8362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound in Personal Care Products - Periodical [periodical.knowde.com]

- 4. CN105085273A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. specialchem.com [specialchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. CN105541634A - Synthetic method of this compound - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jhsci.ba [jhsci.ba]

- 15. jhsci.ba [jhsci.ba]

In Vitro Evidence for the Endocrine-Disrupting Properties of Homosalate: A Technical Guide

Executive Summary: Homosalate (B147027) (HMS), an organic salicylate (B1505791) compound widely used as a UVB filter in sunscreens and other personal care products, has come under scrutiny for its potential to interfere with the endocrine system. A growing body of in vitro evidence indicates that this compound can interact with multiple hormonal pathways, albeit often with weak potency. Studies have demonstrated estrogenic, anti-androgenic, and anti-progestagenic activities in various cell-based and receptor-binding assays.[1] Furthermore, effects on thyroid cell gene expression have been observed, typically at high concentrations.[2] This technical guide provides a comprehensive overview of the key in vitro studies, summarizing the quantitative data, detailing experimental methodologies, and visualizing the associated biological pathways and workflows to support researchers, scientists, and drug development professionals in evaluating the endocrine-disrupting potential of this compound. While many effects are observed at concentrations above those measured in human plasma, the data collectively suggest a potential for hormonal interference that warrants careful consideration.[3]

Estrogenic and Anti-Estrogenic Activity

This compound has been investigated for its ability to mimic or block the action of estrogens. The evidence is multifaceted, with different assay types providing varying perspectives on its potential to interact with the estrogen receptor (ER) signaling pathway.

Estrogen Receptor (ER) Binding and Transcriptional Activation

Direct binding assays have shown conflicting results. Some studies report that this compound has no significant affinity for the estrogen receptor, even at high concentrations.[4] However, functional assays that measure the activation of gene transcription downstream of receptor binding tell a different story. In assays using human cell lines engineered to express estrogen receptors and a reporter gene, this compound was found to activate the transcription of the alpha-type estrogen receptor (ERα).[1]

Proliferative and Anti-Estrogenic Effects

One of the hallmark characteristics of estrogenic compounds is the ability to induce the proliferation of estrogen-dependent cells. In the E-Screen assay, which utilizes the MCF-7 human breast cancer cell line, this compound has been shown to promote cell proliferation.[1] Conversely, other studies have demonstrated an anti-estrogenic effect, where this compound inhibited the activity of 17β-estradiol at high concentrations.[5]

Table 1: Summary of In Vitro Estrogenic & Anti-Estrogenic Effects of this compound

| Assay Type | Cell Line / System | Endpoint | Result | Reference |

| Cell Proliferation (E-Screen) | MCF-7 Human Breast Cancer Cells | Cell Growth | EC50 = 1.56 µM | [5] |

| ERα Transcriptional Activation | Human Estrogen Receptor Alpha (hERα) Assay | Gene Activation | No estrogenic activity observed | [5] |

| Anti-Estrogenic Activity | Human Estrogen Receptor Alpha (hERα) Assay | Inhibition of 17β-estradiol | IC50 = 2060 µM (2.06 mM) | [5] |

| ER, AR, PR Interference | Not Specified | Receptor Interaction | Showed estrogenic effects | [1] |

Caption: Estrogen Receptor Agonist Signaling Pathway.

Androgenic and Anti-Androgenic Activity

This compound has also been evaluated for its potential to interact with the androgen receptor (AR), which is critical for male reproductive development and function. In vitro studies suggest that this compound can exert both weak androgenic (agonist) and more potent anti-androgenic (antagonist) effects.

Androgen Receptor (AR) Binding and Antagonism

In competitive binding assays using a recombinant rat androgen receptor, this compound demonstrated a weak affinity. Even at the highest testable concentrations (100 µM), it displaced only 32-41% of the radiolabeled ligand, and a half-maximal inhibitory concentration (IC50) could not be calculated.[6] However, in functional assays, this compound acts as an AR antagonist. In a bioassay using human prostate carcinoma cells (PALM), it strongly inhibited the activity induced by the synthetic androgen R1881.[4] Other studies have also confirmed its ability to produce a full dose-response curve for anti-androgenic activity by completely inhibiting dihydrotestosterone (B1667394) (DHT) activity.[5]

Androgenic Agonist Activity

In some assay systems, this compound itself has been shown to act as an androgen, producing a full dose-response curve for androgenic activity in a human androgen receptor (hAR) assay, although at a relatively high concentration.[5]

Table 2: Summary of In Vitro Androgenic & Anti-Androgenic Effects of this compound

| Assay Type | Cell Line / System | Endpoint | Result | Reference |

| AR Binding Assay | Recombinant Rat AR | Ligand Displacement | Weak affinity; 32-41% displacement at 100 µM; IC50 not calculable | [6] |

| Anti-Androgenic Activity | PALM Human Prostate Carcinoma Cells | Inhibition of R1881 | Potent antagonist; IC50 = 2.66 µM | [4] |

| Anti-Androgenic Activity | Human Androgen Receptor (hAR) Assay | Inhibition of DHT | Full inhibition; IC50 = 107 µM | [5] |

| Androgenic Activity | Human Androgen Receptor (hAR) Assay | Receptor Activation | Agonist activity; EC50 = 170 µM | [5] |

Caption: Mechanism of Androgen Receptor Antagonism.

Progesterone (B1679170) Receptor (PR) Activity

The interaction of this compound with the progesterone receptor (PR) has also been investigated. Progesterone is essential for regulating the menstrual cycle and maintaining pregnancy. In vitro evidence suggests this compound acts as a PR antagonist.

In a PR CALUX (Chemical Activated LUciferase eXpression) bioassay, which uses a human cell line transfected with the human PR and a luciferase reporter gene, this compound was found to exert a PR antagonist effect.[4] This finding was supported by other studies demonstrating that UV filters with estrogenic properties, including this compound, also act as antagonists toward the AR and PR.[1]

Table 3: Summary of In Vitro Progesterone Receptor Effects of this compound

| Assay Type | Cell Line / System | Endpoint | Result | Reference |

| PR CALUX® Bioassay | U2-OS Human Osteosarcoma Cells | PR Antagonism | IC50 = 3.0 µM | [4] |

| Reporter Gene Bioassay | Not Specified | PR Antagonism | Identified as a PR antagonist | [1] |

Effects on the Thyroid System

Beyond steroid hormone receptors, some studies have explored the impact of this compound on thyroid cells, which are crucial for producing hormones that regulate metabolism. These studies suggest that at higher concentrations, this compound can induce cytotoxicity and alter the expression of genes vital for thyroid function.

In a study using both a rat thyroid cell line (FRTL-5) and normal human thyroid (NHT) cells in primary culture, this compound exposure led to several effects.[2] It significantly reduced cell viability in FRTL-5 cells starting at a concentration of 250 µM after 72 hours, while in human cells, this effect was only seen at a much higher concentration (2000 µM).[2] Importantly, this compound upregulated the mRNA expression of thyroglobulin (Tg) in both cell types and thyroid peroxidase (TPO) in the rat cells, two key components in thyroid hormone synthesis.[2]

Table 4: Summary of In Vitro Effects of this compound on Thyroid Cells

| Cell Line | Exposure | Endpoint | Result | Reference |

| FRTL-5 (Rat Thyroid) | 250 µM (72h) | Cell Viability | Significant reduction | [2] |

| NHT (Human Thyroid) | 2000 µM (48-72h) | Cell Viability | Significant reduction | [2] |

| FRTL-5 (Rat Thyroid) | Various | Gene Expression | Significant upregulation of TPO and Tg mRNA | [2] |

| NHT (Human Thyroid) | Various | Gene Expression | Significant upregulation of Tg mRNA | [2] |

Methodologies of Key In Vitro Assays

The following sections provide a generalized overview of the protocols for the key assays used to determine the endocrine-disrupting potential of this compound.

Receptor Binding Assays

These assays measure the ability of a test chemical to compete with a radiolabeled or fluorescently-labeled native hormone for binding to a specific receptor.[7][8][9][10]

-

Preparation: A source of the receptor (e.g., recombinant human ER or cytosol from rat uteri) is prepared.[8]

-

Incubation: The receptor preparation is incubated with a constant concentration of a labeled ligand (e.g., ³H-estradiol) and varying concentrations of the test chemical.

-

Separation: The receptor-bound ligand is separated from the unbound ligand (e.g., using charcoal dextran).

-

Quantification: The amount of bound labeled ligand is measured (e.g., via scintillation counting).

-

Analysis: Data are plotted to determine the concentration of the test chemical that inhibits 50% of the labeled ligand binding (IC50).[7]

Reporter Gene Assays (e.g., CALUX)

These cell-based functional assays measure the ability of a chemical to activate or inhibit receptor-mediated gene transcription.[11][12][13][14]

-

Cell Culture: A mammalian cell line (e.g., U2-OS, H4IIE) is genetically modified to contain two key components: the human hormone receptor of interest (e.g., ER, AR, PR) and a reporter gene (e.g., firefly luciferase) linked to a promoter containing hormone response elements (HREs).[11][12]

-

Exposure: The cultured cells are exposed to various concentrations of the test chemical. For antagonist testing, cells are co-incubated with the test chemical and a known agonist.[15]

-

Incubation: Cells are incubated for a set period (e.g., 24 hours) to allow for receptor binding, nuclear translocation, and reporter gene expression.[11]

-

Lysis & Measurement: Cells are lysed, and a substrate for the reporter enzyme (e.g., luciferin) is added. The resulting light output (luminescence) is measured using a luminometer.

-

Analysis: The luminescence is proportional to the transcriptional activity. Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.

Caption: General Workflow for a Reporter Gene Assay.

Cell Proliferation Assays (E-Screen)

This assay quantifies the estrogenicity of a compound by measuring its effect on the proliferation of estrogen-responsive MCF-7 breast cancer cells.[16][17][18][19]

-

Cell Plating: MCF-7 cells are seeded into multi-well plates in their standard culture medium.

-

Hormone Starvation: After cells attach, the medium is replaced with a steroid-free medium (using charcoal-dextran treated serum) to remove any hormonal stimuli and synchronize the cells.

-

Exposure: Cells are then exposed to a range of concentrations of the test chemical, alongside a positive control (e.g., 17β-estradiol) and a negative (vehicle) control.

-

Incubation: The plates are incubated for approximately 6 days to allow for cell proliferation.

-

Quantification: At the end of the incubation, cells are fixed and stained (e.g., with crystal violet). The stain is then eluted, and its absorbance is measured, which is proportional to the cell number.

-

Analysis: The proliferative effect is calculated relative to the positive and negative controls to determine estrogenic activity.

Caption: E-Screen (MCF-7 Proliferation) Assay Workflow.

Thyroid Cell Assays

These assays evaluate the effects of chemicals on thyroid cell health and function.[20][21][22][23]

-

Cell Culture: Primary human thyroid cells or thyroid cell lines (e.g., FRTL-5) are cultured under appropriate conditions.[20]

-

Exposure: Cells are treated with increasing concentrations of the test compound for various durations (e.g., 24, 48, 72 hours).[2]

-

Viability/Cytotoxicity Assessment: Cell viability is measured using assays like WST-1 or Trypan Blue exclusion to determine cytotoxic concentrations.

-

Gene Expression Analysis: Total RNA is extracted from the treated cells. Quantitative real-time PCR (qRT-PCR) is then performed to measure the mRNA expression levels of key thyroid-related genes, such as Thyroglobulin (Tg), Thyroid Peroxidase (TPO), and the TSH Receptor (TSHR).[2][24]

-

Analysis: Changes in gene expression are calculated relative to vehicle-treated control cells to identify potential disruption of thyroid function.

Discussion and Conclusion

The in vitro evidence demonstrates that this compound possesses weak but measurable endocrine-disrupting properties across multiple pathways. It exhibits estrogenic activity in cell proliferation and some reporter gene assays, and functions as a more potent anti-androgen and anti-progestin in functional assays.[1][5] Effects on thyroid cells, such as altered gene expression, are also observed, though typically at concentrations that may also induce cytotoxicity.[2]

It is critical to contextualize these findings. The concentrations at which this compound shows activity in these in vitro systems are often significantly higher than the plasma concentrations measured in humans after topical application.[3] High-throughput screening programs like ToxCast/Tox21 have identified activity for this compound, but often at concentrations that are above the "cytotoxic burst," suggesting that some observed effects may be linked to general cellular stress rather than a specific endocrine mechanism.[3][25]

The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed the data and concluded that while there are indications of endocrine effects, the evidence is not conclusive enough to derive a specific endocrine-related toxicological point of departure for safety assessments.[4] Nonetheless, due to these concerns, the SCCS has recommended a reduction in the maximum safe concentration of this compound in certain cosmetic products.[1][4]

References

- 1. Interference Mechanisms of Endocrine System and Other Systems of Endocrine-Disrupting Chemicals in Cosmetics—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro study of the UV-filter this compound effects on rat and human thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. ec.europa.eu [ec.europa.eu]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biodetectionsystems.com [biodetectionsystems.com]

- 12. benchchem.com [benchchem.com]

- 13. berthold.com [berthold.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Considerations when assessing antagonism in vitro: Why standardizing the agonist concentration matters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. E-SCREEN - Wikipedia [en.wikipedia.org]

- 17. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. | Semantic Scholar [semanticscholar.org]

- 20. Primary Cell Culture Systems for Human Thyroid Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iris.unipa.it [iris.unipa.it]

- 22. Single-Cell Trajectory Inference Guided Enhancement of Thyroid Maturation In Vitro Using TGF-Beta Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

In Vitro Metabolism and Biotransformation of Homosalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homosalate (B147027), a widely used ultraviolet (UV) B filter in sunscreens and other personal care products, undergoes metabolic transformation upon systemic absorption. Understanding the in vitro metabolism and biotransformation pathways of this compound is crucial for assessing its safety profile and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the current knowledge on this compound's in vitro metabolism, detailing the primary metabolic pathways, identified metabolites, experimental protocols for their characterization, and available quantitative data.

Core Metabolic Pathways

The in vitro metabolism of this compound is primarily characterized by three main biotransformation pathways:

-

Ester Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, catalyzed by esterases, leading to the formation of salicylic (B10762653) acid and 3,3,5-trimethylcyclohexanol. This is considered a major initial step in its metabolism.[1]

-

Oxidation (Phase I Metabolism): The trimethylcyclohexyl ring of this compound is a primary site for oxidative metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes in liver microsomes. This results in the formation of hydroxylated and carboxylated metabolites. Key oxidative metabolites include 3-hydroxythis compound (3OH-HMS) and this compound carboxylic acid (HMS-CA).[2][3][4]

-

Conjugation (Phase II Metabolism): The hydroxylated metabolites and salicylic acid can undergo further conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are more readily excreted.

Key Metabolites Identified in Vitro

Several metabolites of this compound have been identified in in vitro studies, primarily using human liver microsomes. The major metabolites are:

-

Salicylic Acid: Formed via hydrolysis of the parent compound.

-

3,3,5-Trimethylcyclohexanol: The other product of this compound hydrolysis.

-

3-Hydroxythis compound (3OH-HMS): A product of oxidation on the trimethylcyclohexyl ring.[2][3][4]

-

This compound Carboxylic Acid (HMS-CA): Formed by further oxidation of the trimethylcyclohexyl ring.[2][3][4]

-

Glucuronide and Sulfate Conjugates: Formed from the primary metabolites.

It is important to note that this compound exists as a mixture of cis and trans diastereomers, and their metabolism can be stereoselective. Studies have indicated differences in the metabolic profiles and excretion rates of the isomers in vivo, which likely translates to differences in their in vitro metabolism.[5][6]

Quantitative Data on this compound Metabolism

While several studies have qualitatively identified the metabolites of this compound, detailed quantitative data on the enzyme kinetics of these transformations in vitro are not extensively published. The following table summarizes the available quantitative information.

Table 1: Summary of In Vitro Metabolism Data for this compound

| In Vitro System | Parameter | Value | Reference |

| Human Liver S9 | In Vitro Intrinsic Clearance (CLint, in vitro) of this compound to Salicylic Acid | Not explicitly quantified in a rate per unit of protein, but noted to be completely converted in 20 minutes. | [3] |

| Human Liver Microsomes | Metabolite Formation | Formation of hydroxylated and glutathionylated metabolites has been observed. | [2] |

Experimental Protocols

The following sections detail generalized experimental protocols for studying the in vitro metabolism of this compound. These protocols are based on standard methodologies for in vitro drug metabolism studies and can be adapted for specific research needs.[7][8][9][10][11]

Protocol 1: In Vitro Incubation of this compound with Human Liver Microsomes for Metabolite Profiling

1. Objective: To identify the metabolites of this compound formed by phase I (e.g., CYP-mediated oxidation) and phase II (e.g., glucuronidation) enzymes in human liver microsomes.

2. Materials:

-

This compound (analytical standard)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Internal standard (e.g., deuterated this compound)[12]

3. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

-

On ice, prepare the incubation mixture in microcentrifuge tubes. For a final volume of 200 µL:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration 0.5 mg/mL)

-

This compound (final concentration 10 µM)

-

-

For Phase I metabolism, add the NADPH regenerating system.

-

For Phase II glucuronidation, add UDPGA (final concentration 2 mM) and alamethicin (B1591596) (to permeabilize the microsomal membrane).

-

Include a negative control incubation without the NADPH regenerating system or UDPGA.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the cofactor (NADPH regenerating system or UDPGA).

-

Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at >10,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis for the Quantification of this compound and its Metabolites

1. Objective: To quantitatively analyze this compound and its major metabolites (salicylic acid, 3,3,5-trimethylcyclohexanol, 3OH-HMS, HMS-CA) in samples from in vitro incubations.[2][13][14]

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

3. LC Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., Phenomenex Luna Omega Polar C18, 100 Å, 3 µm, 100 mm x 4.6 mm).[13]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

4. MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect all analytes. This compound is often detected in negative ion mode.[13]

-

Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for this compound and each of its metabolites, as well as the internal standard. This involves optimizing the precursor ion (Q1) and product ion (Q3) for each analyte.

-

Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum sensitivity.

Table 2: Example MRM Transitions for this compound and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| This compound | 261.2 | 137.1 | Negative |

| Salicylic Acid | 137.0 | 93.0 | Negative |

| 3,3,5-Trimethylcyclohexanol | 141.1 (as [M-H]-) | 81.1 | Negative |

| 3OH-HMS | 277.2 | 137.1 | Negative |

| HMS-CA | 291.2 | 137.1 | Negative |

Note: These are example transitions and should be optimized for the specific instrument and conditions used.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary in vitro metabolic pathways of this compound.

Caption: In vitro metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

The diagram below outlines a typical experimental workflow for investigating the in vitro metabolism of a cosmetic ingredient like this compound.

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolism of this compound involves hydrolysis, oxidation, and conjugation, leading to the formation of several metabolites. While the primary pathways and metabolites have been identified, there is a notable lack of publicly available, detailed quantitative data on the enzyme kinetics of these transformations. The provided protocols and workflows offer a robust framework for researchers to conduct their own in vitro studies to further elucidate the biotransformation of this compound. Such studies are essential for a comprehensive safety assessment of this widely used UV filter. Further research is warranted to determine the specific CYP isozymes involved and to quantify the kinetic parameters (Km and Vmax) for each metabolic pathway.

References

- 1. health.ec.europa.eu [health.ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Toxicokinetics of this compound in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oyc.co.jp [oyc.co.jp]

- 8. researchgate.net [researchgate.net]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. sciex.com [sciex.com]

- 14. Determination of urinary metabolites of the UV filter this compound by online-SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxic Potential of Homosalate in Human Cell Lines: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract